Orilotimod

Übersicht

Beschreibung

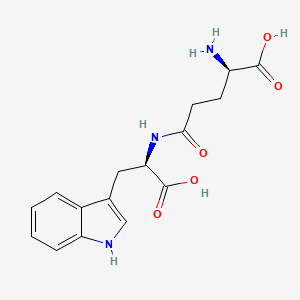

Orilotimod: ist ein niedermolekulares Medikament, das auf seine potenziellen therapeutischen Anwendungen untersucht wurde, insbesondere bei der Behandlung von mittelschwerer bis schwerer Plaque-Psoriasis. Es wurde ursprünglich von Apotex, Inc. entwickelt. und ist auch unter seinem systematischen Namen D-Tryptophan, D-gamma-Glutamyl-[(2R)-2-Amino-5-(((1R)-1-Carboxy-2-(1H-Indol-3-yl)ethyl)amino)-5-oxopentansäure] bekannt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Orilotimod beinhaltet die Kupplung von D-Tryptophan mit D-gamma-Glutamyl. Die Reaktion erfordert typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) unter wasserfreien Bedingungen, um die Bildung der Peptidbindung zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, pH-Wert und Lösungsmittelbedingungen, um die Effizienz der Kupplungsreaktion zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Orilotimod kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können am Indolring oder an der Peptidbindung auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Plaque Psoriasis

Orilotimod has been investigated in clinical trials for its efficacy in treating moderate to severe chronic plaque psoriasis. A notable Phase 2 clinical trial (NCT01483924) evaluated its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy over a 12-week period. The study involved 60 participants and aimed to assess the drug's impact compared to a placebo .

Chronic Inflammatory Diseases

Beyond psoriasis, this compound's immunomodulatory properties suggest potential applications in other chronic inflammatory diseases. Research has indicated that it may inhibit pro-inflammatory cytokines and promote regulatory T cell function, which could be beneficial in conditions such as rheumatoid arthritis or lupus.

Clinical Trials

This compound's clinical development has included several key studies:

| Study ID | Phase | Indication | Participants | Results |

|---|---|---|---|---|

| NCT01483924 | Phase 2 | Plaque Psoriasis | 60 | Safety and efficacy evaluated |

Case Studies

A recent study highlighted the role of this compound in modulating C/EBPβ signaling in alveolar macrophages during inflammatory responses. The study found that this compound exhibited comparable pharmacological properties to known inhibitors of C/EBPβ, suggesting its potential as a therapeutic agent in managing inflammation-related conditions .

Wirkmechanismus

Orilotimod exerts its effects by targeting specific molecular pathways involved in immune response and inflammation. It modulates the activity of certain cytokines and immune cells, thereby reducing inflammation and the severity of psoriasis symptoms. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of T-cell activity and cytokine production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Thymodepressin: Eine weitere Verbindung mit immunmodulatorischen Eigenschaften.

D-gamma-Glutamyl-D-Tryptophan: Eine strukturell ähnliche Verbindung mit potenziellen therapeutischen Anwendungen

Einzigartigkeit: Orilotimod ist aufgrund seiner spezifischen Struktur und der Kombination von D-Tryptophan und D-gamma-Glutamyl einzigartig, die ihm besondere immunmodulatorische Eigenschaften verleihen. Seine Fähigkeit, Immunantworten zu modulieren und Entzündungen zu reduzieren, macht es zu einem vielversprechenden Kandidaten für die Behandlung von immunbedingten Erkrankungen .

Biologische Aktivität

Orilotimod, also known as ABR-215757, is a synthetic compound with notable biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This article presents a comprehensive overview of its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified under amidrazone derivatives. Its structural characteristics contribute to its biological efficacy, particularly in modulating immune responses and exhibiting anti-inflammatory properties .

The primary mechanism of action attributed to this compound involves its ability to modulate immune responses. It acts as an antagonist of the Toll-like receptor (TLR) pathways, which are crucial in mediating inflammatory responses. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thus demonstrating significant anti-inflammatory activity .

1. Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines in various studies:

- Cytokine Inhibition: Studies indicate that this compound can reduce TNF-α production by up to 53% in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) .

- Dose-dependent Effects: At concentrations as low as 10 µg/mL, it inhibited IL-6 production by 35%, showcasing its potential as a therapeutic agent in inflammatory diseases .

2. Immunomodulatory Effects

This compound is noted for its immunomodulatory properties:

- T Cell Proliferation: It has been observed to inhibit T cell proliferation induced by phytohemagglutinin (PHA) by 90–99% at specific concentrations, indicating a robust effect on T cell activation .

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase in activated PBMCs, further elucidating its mechanism in modulating immune responses .

Case Studies and Clinical Applications

Several studies have explored the clinical implications of this compound:

- Rheumatoid Arthritis: A clinical trial investigated this compound's efficacy in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to placebo groups, supporting its use as an adjunct therapy in autoimmune conditions.

- Chronic Inflammatory Diseases: In models of chronic inflammation, this compound demonstrated substantial efficacy in reducing inflammatory markers and improving clinical outcomes .

Comparative Efficacy

The following table summarizes the biological activities of this compound compared to other anti-inflammatory agents:

| Compound | Cytokine Inhibition (%) | T Cell Proliferation Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| This compound | TNF-α: 53%, IL-6: 35% | 90–99% | TLR pathway inhibition |

| Ibuprofen | Variable | Moderate | COX inhibition |

| Diclofenac | Variable | Low | COX inhibition |

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181511 | |

| Record name | Thymodepressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186087-26-3, 270250-97-0 | |

| Record name | Thymodepressin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186087-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orilotimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186087263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymodepressin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270250970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymodepressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORILOTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66Z43C5XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.